molecular formula C8H12N2S B8686795 3-(Pyridin-2-ylthio)propan-1-amine

3-(Pyridin-2-ylthio)propan-1-amine

Cat. No.: B8686795
M. Wt: 168.26 g/mol
InChI Key: WNTVLLYPKJLUMF-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylthio)propan-1-amine is a propan-1-amine derivative functionalized with a pyridine-2-ylthio group. The compound features a sulfur atom linking the pyridine ring (at position 2) to the propane backbone, distinguishing it from structurally related amines. The presence of the thioether (S-linked) group may confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity compared to oxygen-linked analogs.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

3-pyridin-2-ylsulfanylpropan-1-amine

InChI

InChI=1S/C8H12N2S/c9-5-3-7-11-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7,9H2

InChI Key

WNTVLLYPKJLUMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylthio)propan-1-amine typically involves the reaction of 2-chloropyridine with 3-aminopropylthiol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 3-(Pyridin-2-ylthio)propan-1-amine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylthio)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Pyridin-2-ylthio)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylthio)propan-1-amine involves its interaction with various molecular targets. The amino and thio groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pyridine ring can participate in π-π interactions and electron transfer processes, further contributing to its effects.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The thioether group in the target compound contrasts with ether-linked (e.g., 3-((5-Chloropyridin-2-yl)oxy)propan-1-amine ) or hydroxyl-linked (e.g., ’s precursor ) analogs. Bulkier substituents (e.g., naphthyl or thienyl groups in ) reduce synthetic yields due to steric hindrance, as seen in the 17.9% yield for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine .

Synthetic Efficiency: Catalyst-free methods, such as the Paal–Knorr reaction for 3-(triethoxysilyl)propan-1-amine , achieve high yields (80–91%), whereas copper-catalyzed couplings (e.g., ) show lower efficiency (17.9%). This suggests that the choice of substituents and reaction conditions critically impacts scalability.

Physical Properties :

  • Solid-state stability varies: N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine is a crystalline solid (m.p. 104–107°C) , while N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine is isolated as a brown oil . The target compound’s physical state (solid vs. liquid) would depend on its substituent’s ability to form intermolecular interactions.

Functional and Application Comparisons

  • Pharmacological Potential: Compounds like N,N,2-trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine (D01) demonstrate dual serotonin transporter (SERT) and KCNQ/M-channel inhibition, showing efficacy in depression and cognitive improvement . The thioether group in the target compound could modulate similar targets with enhanced bioavailability. Pyridinyloxy analogs (e.g., 3-((5-Chloropyridin-2-yl)oxy)propan-1-amine ) are intermediates in drug synthesis, suggesting that the target compound’s sulfur linkage might be exploited for novel bioactive molecules.
  • Materials Science Applications: 3-(Triethoxysilyl)propan-1-amine is used to functionalize graphene via pyrrole linkages, highlighting the role of amine-terminated chains in material modification . The target compound’s pyridinylthio group could enable covalent bonding to metal surfaces or polymers, expanding its utility in nanotechnology.

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